molecular formula C8H11N3OS B7757612 6-amino-2-(2-methylprop-2-enylsulfanyl)-1H-pyrimidin-4-one

6-amino-2-(2-methylprop-2-enylsulfanyl)-1H-pyrimidin-4-one

Cat. No.: B7757612
M. Wt: 197.26 g/mol
InChI Key: TYMIWXSTBSUNGN-UHFFFAOYSA-N
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Description

6-amino-2-(2-methylprop-2-enylsulfanyl)-1H-pyrimidin-4-one is a heterocyclic compound featuring a pyrimidine ring substituted with an amino group, a methylprop-2-enylsulfanyl group, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-(2-methylprop-2-enylsulfanyl)-1H-pyrimidin-4-one typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Amino Group: The amino group at the 6-position can be introduced via nucleophilic substitution reactions using suitable amines.

    Attachment of the Methylprop-2-enylsulfanyl Group: This step involves the reaction of the pyrimidine intermediate with a methylprop-2-enylsulfanyl reagent, often under mild heating and in the presence of a base to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes:

    Batch or Continuous Flow Processes: Depending on the desired scale, batch or continuous flow processes can be employed.

    Catalysts and Solvents: The use of specific catalysts and solvents to enhance reaction efficiency and yield.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-(2-methylprop-2-enylsulfanyl)-1H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted pyrimidinone derivatives.

Scientific Research Applications

6-amino-2-(2-methylprop-2-enylsulfanyl)-1H-pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antiviral, antibacterial, and anticancer agent.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-amino-2-(2-methylprop-2-enylsulfanyl)-1H-pyrimidin-4-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: The compound may inhibit enzyme activity, block receptor binding, or interfere with nucleic acid synthesis, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-amino-2-(2-methylprop-2-enylsulfanyl)-1H-pyrimidin-4-one: shares structural similarities with other pyrimidinone derivatives, such as:

Uniqueness

    Unique Functional Groups: The presence of both an amino group and a methylprop-2-enylsulfanyl group on the pyrimidine ring.

    Distinct Biological Activity: Its unique structure may confer distinct biological activities compared to other pyrimidinone derivatives.

Properties

IUPAC Name

6-amino-2-(2-methylprop-2-enylsulfanyl)-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3OS/c1-5(2)4-13-8-10-6(9)3-7(12)11-8/h3H,1,4H2,2H3,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMIWXSTBSUNGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CSC1=NC(=O)C=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)CSC1=NC(=O)C=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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